

Commercial Suppliers of Research-Grade m-PEG6-Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	m-PEG6-Amine					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available research-grade **m-PEG6-Amine**, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the specifications from various suppliers, provides experimental protocols for its use, and illustrates its application in relevant signaling pathways.

Introduction to m-PEG6-Amine

m-PEG6-Amine (methoxy-polyethylene glycol-amine) is a hydrophilic linker containing six ethylene glycol units. The methoxy group at one terminus provides stability and reduces non-specific binding, while the terminal primary amine allows for covalent attachment to various molecules, such as proteins, antibodies, or small molecule drugs, typically through amide bond formation with carboxylic acids or activated esters. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

Commercial Supplier Specifications

The following table summarizes the specifications of research-grade **m-PEG6-Amine** from various commercial suppliers to facilitate a comparative analysis for procurement.



Supplier	Catalog Number	Purity	Molecul ar Weight (g/mol)	CAS Number	Physica I Form	Storage Temper ature	Solubilit y
BroadPh arm	BP- 22076	98%	295.4	184357- 46-8	Not Specified	-20°C	Water, DMSO, DCM, DMF
Medche mExpres s	HY- 130408	97.0%	295.38	184357- 46-8	Not Specified	4°C (protect from light)	10 mM in DMSO
Precise PEG	AG-1005	> 96%	295.38	184357- 46-8	Not Specified	Not Specified	Not Specified
Conju- Probe	CP-1152	>95%	295.37	184357- 46-8	Colorless oil	0-10°C	DCM, THF, Acetonitri le, DMF, DMSO
Sigma- Aldrich (ChemSc ene)	CIAH987 F2201	97%	295.38	184357- 46-8	Liquid	4°C (protect from light)	Not Specified
Sigma- Aldrich (Ambeed	AMBH97 BA0163	98%	295.38	184357- 46-8	Liquid	2-8°C (in dark, inert atmosph ere)	Not Specified
Immuno mart	HY- 130408- 100 mg	98.0%	295.37	184357- 46-8	Not Specified	4°C (Powder, protect from light)	10 mM in DMSO



Experimental Protocols

The primary amine of **m-PEG6-Amine** is most commonly conjugated to a carboxylic acid group on a target molecule through the formation of a stable amide bond. This reaction is typically facilitated by the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protocol 1: Amide Coupling of m-PEG6-Amine to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by reaction with **m-PEG6-Amine**.

Materials:

- Carboxylic acid-containing molecule (Molecule-COOH)
- m-PEG6-Amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
- Reaction vessel
- Stirring apparatus
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
- Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:



- Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
- Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
- Activation: Add NHS (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution. Stir the
 mixture at room temperature for 15-30 minutes to form the NHS-activated ester.[3][4] The
 reaction is most efficient at a pH between 4.5 and 7.2.[3]
- Coupling: Add m-PEG6-Amine (1.1 equivalents) to the reaction mixture. If the carboxylic
 acid starting material is in a salt form, a non-nucleophilic base like DIPEA (2-3 equivalents)
 can be added.
- Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.[3]
- Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by flash chromatography or preparative HPLC to yield the final m-PEG6-Amine conjugate.

Protocol 2: Purification of PEGylated Proteins

Following the conjugation of **m-PEG6-Amine** to a protein, purification is necessary to remove unreacted PEG and other reagents. Several chromatography techniques can be employed.

- Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the PEGylated protein from the smaller, unreacted PEG-Amine.
- Ion Exchange Chromatography (IEX): The PEG chains can shield the surface charges of the protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts using IEX.



- Hydrophobic Interaction Chromatography (HIC): PEGylation can also alter the hydrophobicity of a protein, allowing for separation using HIC.
- Reverse Phase Chromatography (RPC): RPC is often used for the analysis and purification of peptides and small proteins, and can be effective in separating PEGylated species.

Applications in Drug Development and Signaling Pathways

m-PEG6-Amine is a key component in the design of sophisticated drug delivery systems and targeted therapeutics.

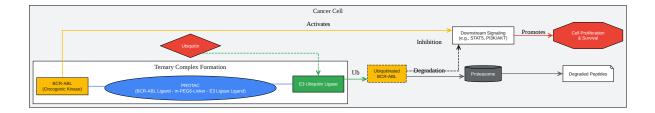
PROTACs: Targeted Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][6] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] The linker, often composed of a PEG chain like in **m-PEG6-Amine**, is crucial for optimizing the formation of a stable ternary complex between the POI and the E3 ligase, and for improving the solubility and cell permeability of the PROTAC molecule.[7][8]

Example: Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)

The fusion protein BCR-ABL is an oncogenic kinase that drives the progression of CML.[9] PROTACs have been developed to target BCR-ABL for degradation.[9][10][11][12] A PROTAC utilizing a PEG linker can effectively induce the degradation of BCR-ABL, leading to the inhibition of downstream signaling pathways and suppression of tumor growth.[9]





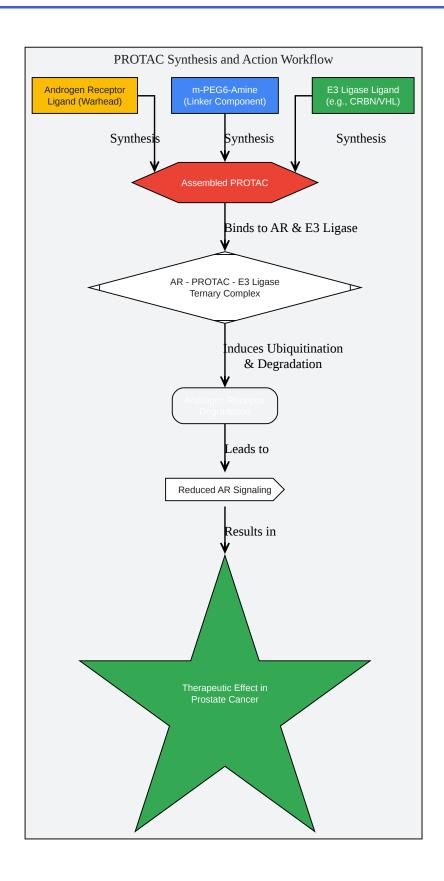
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PROTAC-mediated degradation of BCR-ABL kinase.

Example: Targeting the Androgen Receptor in Prostate Cancer

The Androgen Receptor (AR) is a key driver of prostate cancer.[13][14] PROTACs have been designed to degrade the AR protein as a therapeutic strategy.[7][13] The linker length and composition, often involving PEG chains, are critical for the efficacy of these AR-targeting PROTACs.[7]





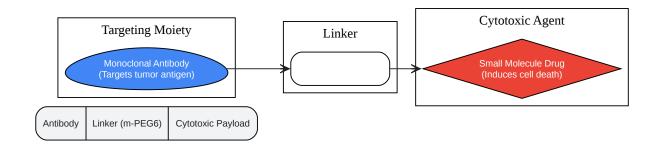
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Workflow of AR-targeting PROTAC synthesis and action.



Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug.[15] The linker connecting the antibody and the cytotoxic payload is a critical component, and PEG-based linkers like **m-PEG6-Amine** are often employed to improve the solubility and stability of the ADC.[15]



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Logical structure of an Antibody-Drug Conjugate.

Conclusion

m-PEG6-Amine is a versatile and valuable tool for researchers and drug development professionals. Its defined length, hydrophilicity, and reactive amine functionality make it an ideal linker for the construction of complex therapeutic modalities like PROTACs and ADCs. The careful selection of a high-quality **m-PEG6-Amine** from a reputable supplier is a critical first step in the successful development of these next-generation therapies. This guide provides the necessary technical information to support the informed use of **m-PEG6-Amine** in research and development.

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- To cite this document: BenchChem. [Commercial Suppliers of Research-Grade m-PEG6-Amine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676792#commercial-suppliers-of-research-grade-m-peg6-amine]

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